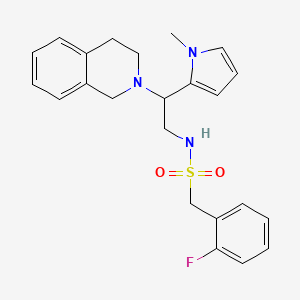
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound combines several functional groups, making it a candidate for diverse reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions::
- Synthesis of 3,4-dihydroisoquinoline::
Starting with isoquinoline, a hydrogenation reaction under specific conditions (e.g., palladium catalyst, high pressure) produces 3,4-dihydroisoquinoline.
- Formation of the pyrrole derivative::
Synthesize 1-methyl-1H-pyrrole through cyclization reactions involving acetylene and ammonia derivatives.
- Coupling of intermediates::
The dihydroisoquinoline and pyrrole derivatives are coupled using reagents like alkyl halides under conditions such as heating with a base.
- Sulfonamide formation::
Introduce the sulfonamide group via a sulfonation reaction using methanesulfonyl chloride and a base like triethylamine.
Large-scale production typically involves optimizing the above reactions to increase yield and purity. Use of continuous flow reactors and process intensification techniques can improve efficiency.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation::
It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form various oxidation products.
- Reduction::
Reduction with reagents such as lithium aluminum hydride can convert it to corresponding amines or alcohols.
- Substitution::
The compound undergoes nucleophilic substitution reactions with halogen derivatives, altering its functional groups.
Typical reagents include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Products vary widely based on reaction type, but include hydroxylated, aminated, or alkylated derivatives.
Scientific Research Applications
The compound's complex structure makes it valuable for multiple research applications:
- Chemistry::
Used as a starting material or intermediate in organic synthesis to create more complex molecules.
- Biology::
Functions as a potential ligand in protein binding studies.
- Medicine::
Investigated for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
- Industry::
Its derivatives might find uses in material sciences, including polymer production.
Mechanism of Action
The compound interacts with biological targets via its multiple functional groups:
- Molecular Targets::
Binds to enzymes or receptors, affecting their activity.
- Pathways Involved::
Might inhibit specific signaling pathways or enzyme activities, leading to therapeutic effects.
Comparison with Similar Compounds
Compared to other similar structures, it stands out due to its unique combination of functional groups, providing versatility in reactions:
- N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyrrol-2-yl)ethyl)-1-(phenyl)methanesulfonamide:
- N-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethanamine:
- 1-(2-fluorophenyl)-N-(2-(1H-pyrrol-2-yl)ethyl)methanesulfonamide:
Keep in mind: while I’ve provided this information, using this compound in real-world applications would require detailed research and experiments to ensure accuracy and safety.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S/c1-26-13-6-11-22(26)23(27-14-12-18-7-2-3-8-19(18)16-27)15-25-30(28,29)17-20-9-4-5-10-21(20)24/h2-11,13,23,25H,12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTVFPUCUJXMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=CC=C2F)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate](/img/structure/B2948974.png)
![3-[1-(2-Methylpropoxy)ethoxy]oxetane](/img/structure/B2948976.png)
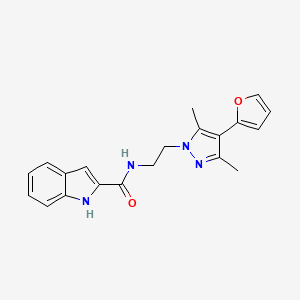
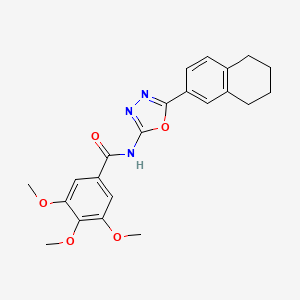
![N-({[3,3'-bithiophene]-5-yl}methyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2948985.png)
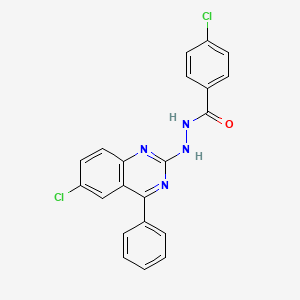
![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2948988.png)
![1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2948989.png)
![2,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2948990.png)
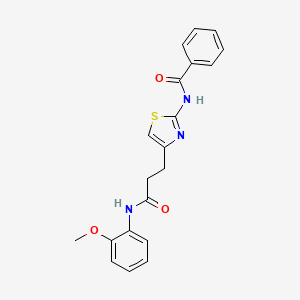
![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)propanamide](/img/structure/B2948992.png)
![4-Iodo-6-oxabicyclo[3.2.1]octane](/img/structure/B2948993.png)

![2-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948995.png)
